2,6-Bis(hydroxymethyl)-4-methylpyridine

Catalog No.
S14494245
CAS No.
506423-84-3
M.F
C8H11NO2
M. Wt
153.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Bis(hydroxymethyl)-4-methylpyridine

CAS Number

506423-84-3

Product Name

2,6-Bis(hydroxymethyl)-4-methylpyridine

IUPAC Name

[6-(hydroxymethyl)-4-methylpyridin-2-yl]methanol

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C8H11NO2/c1-6-2-7(4-10)9-8(3-6)5-11/h2-3,10-11H,4-5H2,1H3

InChI Key

QLZHTNHXHLZYNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)CO)CO

2,6-Bis(hydroxymethyl)-4-methylpyridine is a chemical compound characterized by the presence of two hydroxymethyl groups attached to the 2 and 6 positions of a pyridine ring that also contains a methyl group at the 4 position. This compound is notable for its versatility as a chemical intermediate and is utilized in various synthetic applications, including the preparation of metal complexes and active pharmaceutical ingredients.

  • Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids, enhancing the compound's reactivity and potential applications in organic synthesis.
  • Reduction: The compound can be reduced to yield corresponding alcohols, which can further participate in various chemical transformations.
  • Electrophilic Aromatic Substitution: The hydroxyl group on the phenolic moiety can engage in electrophilic aromatic substitution reactions, allowing for further functionalization of the pyridine ring .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media at elevated temperatures.
  • Reduction: Sodium borohydride or lithium aluminum hydride under room temperature or slightly elevated conditions.

Research indicates that 2,6-Bis(hydroxymethyl)-4-methylpyridine exhibits biological activity relevant to medicinal chemistry. It has been studied for its potential as an inhibitor of human immunodeficiency virus entry by selectively down-modulating the CD4 protein on human cells. This property makes it a candidate for therapeutic applications against HIV and possibly other diseases .

The synthesis of 2,6-Bis(hydroxymethyl)-4-methylpyridine typically involves:

  • Hydroxymethylation Reaction: This process involves the reaction of 4-methylpyridine (also known as 4-methyl-2-pyridine) with formaldehyde under basic conditions. The reaction introduces hydroxymethyl groups at the ortho positions relative to the existing methyl group.
  • Biocatalytic Methods: Recent advancements have introduced biocatalytic processes utilizing recombinant microbial whole cells, offering a more sustainable synthesis route. This method allows for higher yields and reduced environmental impact compared to traditional multistep organic synthesis protocols .

Industrial Production

In industrial settings, continuous flow reactors are employed to scale up production while maintaining consistent quality and yield.

2,6-Bis(hydroxymethyl)-4-methylpyridine serves as a key building block in various applications:

  • Synthesis of Metal Complexes: It forms complexes with transition metals, which are useful in catalysis and materials science.
  • Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients, it holds promise for drug development.
  • Molecular Recognition: Its derivatives may be used in creating macrocyclic compounds for specific molecular recognition tasks .

Studies have shown that 2,6-Bis(hydroxymethyl)-4-methylpyridine interacts with transition metals such as vanadium and manganese, forming complexes with unique properties. These interactions can lead to applications in molecular magnetism and material science. The compound's ability to form high-nuclearity clusters suggests potential uses in advanced magnetic materials.

Several compounds share structural similarities with 2,6-Bis(hydroxymethyl)-4-methylpyridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2,6-Bis(hydroxymethyl)pyridineSimilar hydroxymethylation but lacks methyl groupUsed primarily as a precursor for metal complexes
4-Methyl-2-hydroxymethylpyridineHydroxymethyl at position 2 onlyDifferent reactivity patterns
2,6-DimethylpyridineMethyl groups at positions 2 and 6Lacks hydroxymethyl groups; different applications
2-Hydroxymethyl-4-methylpyridineHydroxymethyl at position 2 onlyLimited use compared to its bis(hydroxymethyl) counterpart

Uniqueness

The uniqueness of 2,6-Bis(hydroxymethyl)-4-methylpyridine lies in its dual hydroxymethyl substitutions combined with a methyl group on the pyridine ring. This specific arrangement enhances its reactivity and functional versatility compared to similar compounds.

Traditional methods for synthesizing 2,6-bis(hydroxymethyl)-4-methylpyridine rely on sequential oxidation and reduction steps. The most documented route begins with 2,6-lutidine (2,6-dimethylpyridine), which undergoes oxidation to dipicolinic acid using potassium permanganate in aqueous conditions. This step typically achieves moderate yields but generates significant manganese dioxide waste, necessitating filtration and disposal. Subsequent reduction of dipicolinic acid with sodium borohydride and iodine in tetrahydrofuran (THF) yields the target compound.

Key Challenges:

  • Low Atom Economy: The stoichiometric use of KMnO₄ and NaBH₄ results in poor atom efficiency.
  • Environmental Impact: Manganese dioxide sludge and halogenated byproducts pose disposal challenges.
  • Multi-Step Complexity: Isolation and purification after each step reduce overall yield (64% reported).
ParameterTraditional MethodBiocatalytic Method
Steps31
Yield64%>90%
Reaction Time48 hours10–15 hours
Environmental ImpactHighLow

XLogP3

-0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

153.078978594 g/mol

Monoisotopic Mass

153.078978594 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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